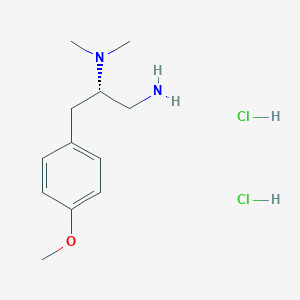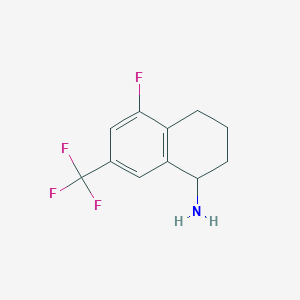
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common method involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection and deprotection of amino groups . The reaction conditions often include acidic, alkaline, and aqueous environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in the synthesis of various active ingredients.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of semiconductors, nanosheets, and nanocrystals.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction leads to the modulation of neurotransmitter levels and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: A seratogenic drug of the amphetamine class.
4-Methoxyphenylacetylene: Used in the synthesis of photo luminescent compounds.
4-Methoxyphenol: Employed in various chemical reactions and industrial applications.
Uniqueness
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl stands out due to its unique combination of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, which imparts specific chemical properties and reactivity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C12H22Cl2N2O |
|---|---|
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
(2S)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m0../s1 |
Clave InChI |
RIKHINJOJKAKEI-IDMXKUIJSA-N |
SMILES isomérico |
CN(C)[C@@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl |
SMILES canónico |
CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)



![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)

